molecular formula C22H14N2O7 B389865 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate

4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate

Cat. No.: B389865
M. Wt: 418.4g/mol
InChI Key: AMLFCLPANQCCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is a complex organic compound that features a nitro group, a dioxoisoindoline moiety, and a methoxybenzoate ester

Properties

Molecular Formula

C22H14N2O7

Molecular Weight

418.4g/mol

IUPAC Name

[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H14N2O7/c1-30-17-4-2-3-13(11-17)22(27)31-16-8-5-14(6-9-16)23-20(25)18-10-7-15(24(28)29)12-19(18)21(23)26/h2-12H,1H3

InChI Key

AMLFCLPANQCCMI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the nitration of a dioxoisoindoline precursor followed by esterification with 3-methoxybenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized for yield and purity, often involving temperature control, pressure adjustments, and the use of industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate ester, which confer distinct chemical and biological properties.

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